Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate
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Overview
Description
Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is a complex organic compound featuring a unique structure that combines several functional groups, including an ethyl ester, a chlorophenyl group, a thiophene ring, and an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting 4-chlorophenyl isocyanate with thiophene-2-carboxaldehyde in the presence of a base such as triethylamine. This reaction forms an intermediate which is then cyclized to form the imidazolidinone ring.
Acylation Reaction: The imidazolidinone intermediate is then acylated with ethyl 3-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes to handle larger quantities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.
Reduction: The carbonyl groups in the imidazolidinone core can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the imidazolidinone core and the thiophene ring suggests that it may exhibit bioactivity, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of physical and chemical properties, making it suitable for various applications.
Mechanism of Action
The mechanism of action of Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The imidazolidinone core may interact with enzymes or receptors, modulating their activity. The thiophene ring and chlorophenyl group may also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-({[1-(4-fluorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate
- Ethyl 3-({[1-(4-bromophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate
- Ethyl 3-({[1-(4-methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate
Uniqueness
Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds with different substituents on the phenyl ring, this compound may exhibit distinct properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C25H22ClN3O5S |
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Molecular Weight |
512.0 g/mol |
IUPAC Name |
ethyl 3-[[2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C25H22ClN3O5S/c1-2-34-24(32)16-5-3-6-18(13-16)27-22(30)14-21-23(31)29(19-10-8-17(26)9-11-19)25(33)28(21)15-20-7-4-12-35-20/h3-13,21H,2,14-15H2,1H3,(H,27,30) |
InChI Key |
ZSFIQWDBPQQDOB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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